molecular formula C14H21BFNO2 B14806122 (S)-2-(4-Fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine

(S)-2-(4-Fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine

Cat. No.: B14806122
M. Wt: 265.13 g/mol
InChI Key: YLQBALFFKUBXBZ-GFCCVEGCSA-N
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Description

(S)-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is a chiral compound featuring a fluorophenyl group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester is formed by reacting a suitable boronic acid with a diol, such as pinacol, under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with the boronate ester in the presence of a palladium catalyst and a base.

    Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts or chiral auxiliaries can facilitate the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the boronate ester can form reversible covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-chlorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine
  • (S)-2-(4-bromophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine
  • (S)-2-(4-methylphenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

Uniqueness

(S)-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C14H21BFNO2

Molecular Weight

265.13 g/mol

IUPAC Name

(1S)-2-(4-fluorophenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

InChI

InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)12(17)9-10-5-7-11(16)8-6-10/h5-8,12H,9,17H2,1-4H3/t12-/m1/s1

InChI Key

YLQBALFFKUBXBZ-GFCCVEGCSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H](CC2=CC=C(C=C2)F)N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=C(C=C2)F)N

Origin of Product

United States

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